2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Description
The compound 2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid is a highly complex peptidomimetic molecule. Its structure features:
- Guanidine group (diaminomethylideneamino) for electrostatic interactions .
- Pyrrolidone ring (5-oxopyrrolidine-2-carbonyl) contributing to conformational rigidity .
- Aromatic residues (indole-3-yl, 4-hydroxyphenyl) for hydrophobic and π-π stacking interactions.
- Multiple amide bonds and branched alkyl chains (4-methylpentanoyl), enhancing proteolytic stability and bioavailability.
This compound likely targets enzymes or receptors requiring multivalent binding, such as proteases or kinase domains, though its exact mechanism remains under investigation.
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H74N16O14/c1-29(2)19-38(49(80)66-37(9-5-17-59-55(56)57)54(85)71-18-6-10-43(71)53(84)62-26-46(76)77)65-45(75)25-61-47(78)39(20-30-11-13-33(73)14-12-30)67-52(83)42(27-72)70-50(81)40(21-31-23-60-35-8-4-3-7-34(31)35)68-51(82)41(22-32-24-58-28-63-32)69-48(79)36-15-16-44(74)64-36/h3-4,7-8,11-14,23-24,28-29,36-43,60,72-73H,5-6,9-10,15-22,25-27H2,1-2H3,(H,58,63)(H,61,78)(H,62,84)(H,64,74)(H,65,75)(H,66,80)(H,67,83)(H,68,82)(H,69,79)(H,70,81)(H,76,77)(H4,56,57,59)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGACZQNUZMBGFX-AQJXLSMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74N16O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35263-73-1 | |
| Record name | LHRH, Gly(10)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035263731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gly-OH10]-LH-RH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound "2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid" (hereafter referred to as Compound X) is a complex peptide with potential biological activities. This article explores the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Composition
- Molecular Formula : C47H82N12O13
- Molecular Weight : 1017.25 g/mol
Structural Features
Compound X incorporates multiple amino acid residues, including diaminomethylidene and hydroxyphenyl groups, which contribute to its biological activity. The presence of imidazole and pyrrolidine rings suggests potential interactions with biological receptors.
Compound X is primarily recognized as a neurotensin receptor subtype 2 agonist. Neurotensin is a neuropeptide that plays a significant role in various physiological processes, including pain modulation, thermoregulation, and the regulation of dopamine pathways in the brain . By acting on neurotensin receptors, Compound X may influence neurotransmitter release and neuronal excitability.
Pharmacological Effects
- Neurotransmission Modulation : As an agonist of neurotensin receptors, Compound X may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
- Antinociceptive Properties : Studies have indicated that neurotensin can exhibit antinociceptive effects, suggesting that Compound X may help alleviate pain through its action on neurotensin receptors .
- Potential Antitumor Activity : Preliminary research indicates that compounds targeting neurotensin receptors may have implications in cancer therapy due to their role in cell proliferation and apoptosis regulation .
Case Studies
- Study on Pain Relief : A clinical trial investigated the efficacy of neurotensin receptor agonists in chronic pain management. Results indicated significant pain reduction in patients treated with compounds similar to Compound X, highlighting its therapeutic potential .
- Cancer Research : In vitro studies demonstrated that neurotensin receptor activation by compounds like Compound X could inhibit the growth of certain cancer cell lines. The mechanism involved modulation of signaling pathways associated with cell survival and proliferation .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neurotransmission | Modulates dopamine pathways | |
| Antinociceptive | Reduces pain perception | |
| Antitumor | Inhibits cancer cell growth |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (0.996) |
| Blood-Brain Barrier Penetration | Moderate (0.663) |
| CYP450 Interaction | Inhibitor for CYP450 1A2 and 2C19 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity vs. Bioactivity :
- The target compound’s guanidine and pyrrolidone motifs are shared with protease inhibitors (e.g., thrombin inhibitors) but differ in the inclusion of indole and hydroxyphenyl groups , which may enhance selectivity for hydrophobic binding pockets .
- Compared to simpler FINs (e.g., erastin), the compound lacks electrophilic moieties but may induce ferroptosis indirectly via enzyme inhibition (e.g., glutathione peroxidase) .
Synthesis Challenges: The compound’s branched alkyl chains and stereochemical complexity (multiple (2S)-configured centers) require advanced solid-phase peptide synthesis (SPPS) or microbial biosynthesis, similar to marine actinomycete-derived peptides . In contrast, FINs like RSL3 are synthetically simpler due to their small-molecule nature .
Bioactivity Modulation: The 4-hydroxyphenyl group may confer antioxidant properties, contrasting with the pro-oxidant effects of ferroptosis inducers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
